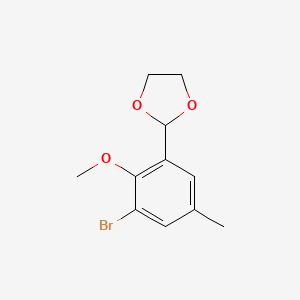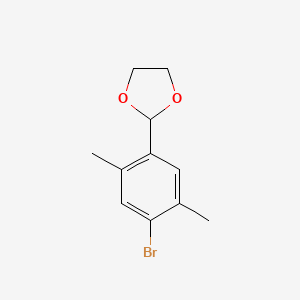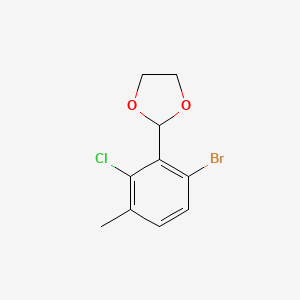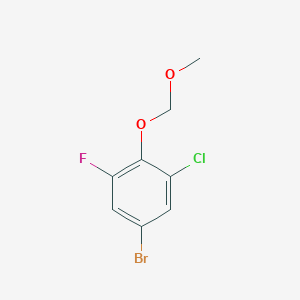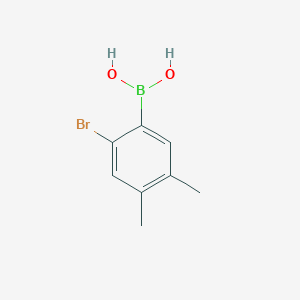
2-Bromo-4,5-dimethylphenylboronic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4,5-dimethylphenylboronic acid is a chemical compound with the CAS Number: 2138894-45-6 . It has a molecular weight of 228.88 . The IUPAC name for this compound is (2-bromo-4,5-dimethylphenyl)boronic acid . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-4,5-dimethylphenylboronic acid is 1S/C8H10BBrO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including 2-Bromo-4,5-dimethylphenylboronic acid, are known to be involved in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction . Additionally, a study has reported the catalytic protodeboronation of pinacol boronic esters, which could be relevant to this compound .Physical And Chemical Properties Analysis
2-Bromo-4,5-dimethylphenylboronic acid has a molecular weight of 228.88 . It is typically stored at temperatures between 2-8°C .作用机制
Target of Action
The primary target of 2-Bromo-4,5-dimethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s worth noting that the compound is generally stable , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Action Environment
The action of 2-Bromo-4,5-dimethylphenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability. Additionally, the presence of a palladium catalyst is necessary for the compound to participate in the Suzuki–Miyaura coupling reaction .
实验室实验的优点和局限性
2-Bromo-4,5-DMPBA has several advantages in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, including Suzuki-Miyaura coupling reactions, heterocycle synthesis, and transition metal-catalyzed reactions. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of 2-Bromo-4,5-DMPBA is that it is a boronic acid, which means that it is sensitive to moisture and must be stored in a dry environment.
未来方向
1. The use of 2-Bromo-4,5-DMPBA in the synthesis of polymeric materials.
2. The use of 2-Bromo-4,5-DMPBA in the synthesis of pharmaceuticals.
3. The use of 2-Bromo-4,5-DMPBA in the synthesis of polysaccharides.
4. The use of 2-Bromo-4,5-DMPBA in the synthesis of heterocycles.
5. The use of 2-Bromo-4,5-DMPBA as a catalyst in transition metal-catalyzed reactions.
6. The use of 2-Bromo-4,5-DMPBA in the synthesis of organic compounds.
7. The use of 2-Bromo-4,5-DMPBA in the synthesis of fluorescent probes.
8. The use of 2-Bromo-4,5-DMPBA in the synthesis of fluorescent dyes.
9. The use of 2-Bromo-4,5-DMPBA in the synthesis of photoluminescent materials.
10. The use of 2-Bromo-4,5-DMPBA in the synthesis of nanomaterials.
合成方法
2-Bromo-4,5-DMPBA can be synthesized by a two-step process. The first step involves the reaction of phenylboronic acid with bromine in a polar solvent such as acetonitrile or dimethylformamide. The resulting product is 2-bromophenylboronic acid, which can then be reacted with dimethylformamide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction produces 2-Bromo-4,5-DMPBA as the final product.
科学研究应用
2-Bromo-4,5-DMPBA has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocycles and as a ligand in transition metal-catalyzed reactions. Additionally, 2-Bromo-4,5-DMPBA has been used as a functional group in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of polymers, in the synthesis of polysaccharides, and as a reagent in the synthesis of polymers.
安全和危害
属性
IUPAC Name |
(2-bromo-4,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIKWHOKUNTVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

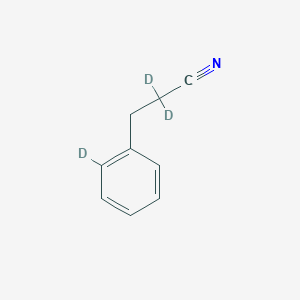
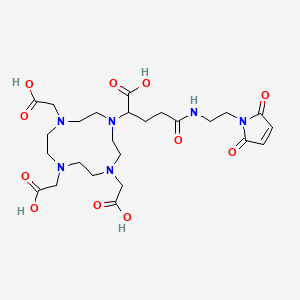
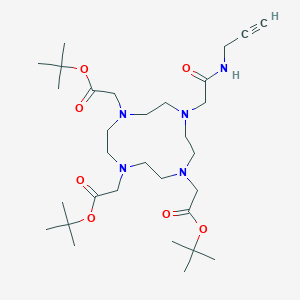
![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)
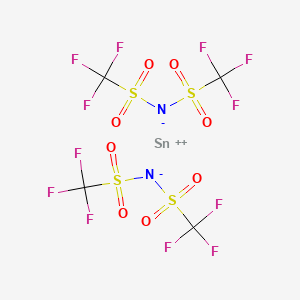
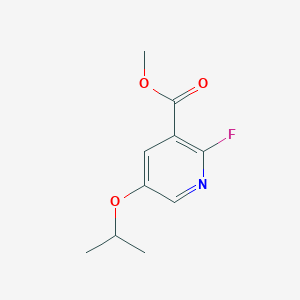
![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)

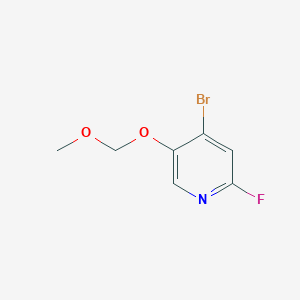
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)
